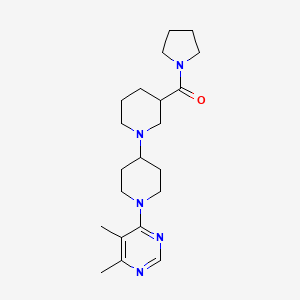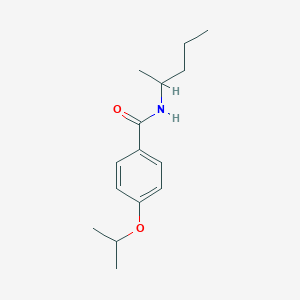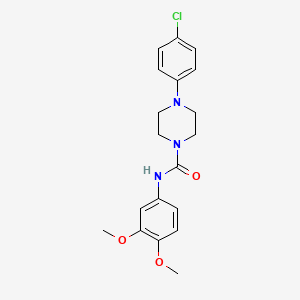![molecular formula C21H19NO4S B5367277 N~2~-[2-(2-METHYLPHENOXY)ETHYL]DIBENZO[B,D]FURAN-2-SULFONAMIDE](/img/structure/B5367277.png)
N~2~-[2-(2-METHYLPHENOXY)ETHYL]DIBENZO[B,D]FURAN-2-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[2-(2-METHYLPHENOXY)ETHYL]DIBENZO[B,D]FURAN-2-SULFONAMIDE is a complex organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-(2-METHYLPHENOXY)ETHYL]DIBENZO[B,D]FURAN-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of the dibenzofuran core This can be achieved through various methods, including the cyclization of biphenyl derivatives or the oxidative coupling of phenols
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. Techniques such as continuous flow chemistry and automated synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-[2-(2-METHYLPHENOXY)ETHYL]DIBENZO[B,D]FURAN-2-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of substituted dibenzofuran derivatives.
Scientific Research Applications
N~2~-[2-(2-METHYLPHENOXY)ETHYL]DIBENZO[B,D]FURAN-2-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of N2-[2-(2-METHYLPHENOXY)ETHYL]DIBENZO[B,D]FURAN-2-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The 2-methylphenoxyethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Overall, the compound’s effects are mediated through a combination of its chemical structure and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: The parent compound, which lacks the sulfonamide and 2-methylphenoxyethyl groups.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran with similar structural features.
N-[2-(4-Methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide: A closely related compound with a methoxy group instead of a methyl group.
Uniqueness
N~2~-[2-(2-METHYLPHENOXY)ETHYL]DIBENZO[B,D]FURAN-2-SULFONAMIDE is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group enhances its potential as a therapeutic agent, while the 2-methylphenoxyethyl group may improve its solubility and bioavailability compared to similar compounds .
Properties
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]dibenzofuran-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-15-6-2-4-8-19(15)25-13-12-22-27(23,24)16-10-11-21-18(14-16)17-7-3-5-9-20(17)26-21/h2-11,14,22H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWLPDOYUHZYRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNS(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(3,4-dimethoxyphenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone](/img/structure/B5367245.png)
![3-[(4-chlorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5367252.png)
![METHYL 2-[(4-OXO-3-PHENYL-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE](/img/structure/B5367255.png)
![2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B5367258.png)
![ethyl 4-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5367264.png)

![2'-butyl-1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5367271.png)
![4-chloro-1,5-dimethyl-N-[2-(pyridin-3-yloxy)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5367285.png)

![N-[(2-ethoxyphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride](/img/structure/B5367299.png)
